![molecular formula C8H6BrClO4S B2483666 Methyl 5-bromo-2-(chlorosulfonyl)benzoate CAS No. 736948-72-4](/img/structure/B2483666.png)
Methyl 5-bromo-2-(chlorosulfonyl)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves specific reactions that yield bromo- and chloro-substituted benzoates. For instance, continuous-flow diazotization has been employed for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, demonstrating a method to inhibit parallel side reactions and improve yield (Zhiqun Yu et al., 2016). Another related synthesis involves the bromination-dehydrobromination of methyl propenoates, leading to bromo-substituted sulfonyl compounds (V. Vasin et al., 2016).
Molecular Structure Analysis
Structural analysis of compounds similar to methyl 5-bromo-2-(chlorosulfonyl)benzoate reveals intricate details about their molecular geometry, confirmed through X-ray crystallography. For example, the crystal structure of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a closely related compound, is characterized by the orientations of its side chains and intramolecular hydrogen bonding, highlighting the structural implications of substituent placement (Masaharu Kimura & S. Hourai, 2005).
Scientific Research Applications
Continuous-Flow Synthesis
- Methyl 5-bromo-2-(chlorosulfonyl)benzoate has been synthesized through a continuous-flow diazotization process, which proved to be highly efficient and effective in reducing side reactions like hydrolysis, even at high concentrations of hydrochloric acid. This method demonstrated the potential of flow reactors in inhibiting parallel side reactions, making it a significant step in the field of organic synthesis and chemical process optimization (Yu et al., 2016).
Photostimulated Radical Reactions
- The compound has been involved in photostimulated reactions, presenting a method to produce reduced products from aryl and alkyl chlorides and bromides. This process is significant as it provides high yields of cyclized reduced products, indicating the potential of this method in organic synthesis and the development of new chemical entities (Vaillard et al., 2004).
Synthesis of Novel Derivatives
- A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized using a nucleophilic substitution reaction with various sulfonyl and acid chlorides. This research indicates the versatility of methyl 5-bromo-2-(chlorosulfonyl)benzoate in creating a diverse range of biologically active compounds, showing its importance in pharmaceutical research (Ranganatha et al., 2018).
Antifungal Applications
- Methyl 5-bromo-2-(chlorosulfonyl)benzoate derivatives have shown significant antifungal activity, especially against Malassezia furfur. This suggests their potential as lead compounds for developing new treatments for skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).
properties
IUPAC Name |
methyl 5-bromo-2-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLXZHFTVZPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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